N-Allylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

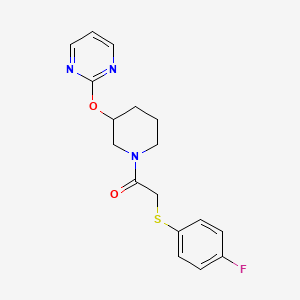

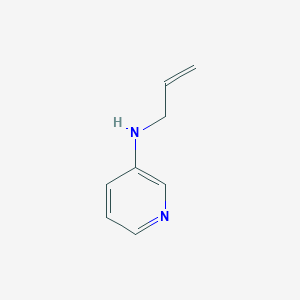

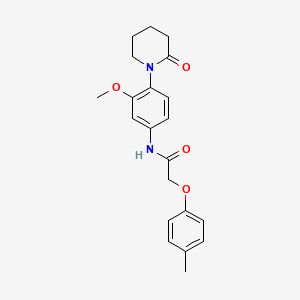

“N-Allylpyridin-3-amine” is a chemical compound with the CAS Number: 204773-12-6 . Its molecular weight is 134.18 and its IUPAC name is N-allyl-N-(3-pyridinyl)amine .

Molecular Structure Analysis

The InChI code for “N-Allylpyridin-3-amine” is 1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.

Chemical Reactions Analysis

While specific chemical reactions involving “N-Allylpyridin-3-amine” are not available, amines in general can undergo a variety of reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also undergo an elimination reaction to form alkenes .

Physical And Chemical Properties Analysis

“N-Allylpyridin-3-amine” has a molecular weight of 134.18 . Its InChI code is 1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 .

Aplicaciones Científicas De Investigación

Catalysis in Synthesis of Cyclic Amines

N-Allylpyridin-3-amine is utilized in the intramolecular allylic amination process, facilitated by rhodium(III) catalysis. This method allows for the chemoselective activation of C(sp3)-H bonds, leading to the synthesis of various substituted cyclic amines, including pyrrolidines and piperidines (Cochet et al., 2012).

Intermediate in Antibiotic Synthesis

The compound is a key intermediate in the preparation of premafloxacin, an antibiotic developed for use against veterinary pathogens. The synthesis process involves asymmetric Michael addition and stereoselective alkylation, demonstrating its utility in the production of pharmaceutical agents (Fleck et al., 2003).

Pyridine Synthesis

N-Allylpyridin-3-amine is involved in the synthesis of pyridines, achieved through reactions with alkynes. This process includes Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with an alkyne (Kim et al., 2012).

Asymmetric Synthesis

It plays a role in asymmetric synthesis of allylic amines, an area of interest due to the functional group's prevalence in bioactive agents and synthetic intermediates. This includes strategies for stereocontrolled construction of allylic amines (Grange et al., 2016).

Kinetic Resolution

A dual-catalysis approach uses N-Allylpyridin-3-amine for the kinetic resolution of allylic amines by acylation, marking a significant advancement in nonenzymatic kinetic resolution methods (Klauber et al., 2011).

Enantioselective Synthesis

This compound is used in enantioselective synthesis processes, such as the synthesis of various substituted piperidines, pyrrolidines, and pyrimidinones, highlighting its versatility in stereochemistry (Johnson et al., 2002).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-prop-2-enylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMPVVXWDDGKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2671456.png)

![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)

![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)

![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)

![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)

![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)

![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2671477.png)